molecular formula C18H17ClN2O5S B2876380 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 743445-14-9

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B2876380
CAS No.: 743445-14-9
M. Wt: 408.85
InChI Key: LIYFWCVWQUKOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid include:

    2-[4-(3-Bromobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    2-[4-(3-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: The presence of a methyl group instead of a chlorine atom can lead to differences in chemical properties and biological effects.

    2-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid: The nitro group can introduce additional reactivity, particularly in reduction and substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFWCVWQUKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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